molecular formula C9H7Br2FO2 B1409892 Methyl 2,6-dibromo-4-fluorophenylacetate CAS No. 1807182-43-9

Methyl 2,6-dibromo-4-fluorophenylacetate

Cat. No.: B1409892
CAS No.: 1807182-43-9
M. Wt: 325.96 g/mol
InChI Key: NSUBCEOMKIMCFE-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromo-4-fluorophenylacetate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with two bromine atoms at the 2 and 6 positions and a fluorine atom at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dibromo-4-fluorophenylacetate typically involves the bromination of 4-fluorophenylacetic acid followed by esterification. One common method includes the following steps:

    Bromination: 4-fluorophenylacetic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 6 positions.

    Esterification: The resulting 2,6-dibromo-4-fluorophenylacetic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dibromo-4-fluorophenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to remove the bromine atoms, potentially forming 4-fluorophenylacetate derivatives.

    Oxidation: Oxidative conditions can modify the ester group or the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 4-fluorophenylacetate or its derivatives.

    Oxidation: Formation of carboxylic acids or quinones.

Scientific Research Applications

Methyl 2,6-dibromo-4-fluorophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-dibromo-4-fluorophenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-dibromo-4-chlorophenylacetate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 2,6-dibromo-4-iodophenylacetate: Similar structure but with an iodine atom instead of fluorine.

    Methyl 2,6-dichloro-4-fluorophenylacetate: Similar structure but with chlorine atoms instead of bromine.

Uniqueness

Methyl 2,6-dibromo-4-fluorophenylacetate is unique due to the combination of bromine and fluorine substituents, which can impart distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these substituents can also influence its physical properties and interactions with other molecules.

Properties

IUPAC Name

methyl 2-(2,6-dibromo-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)4-6-7(10)2-5(12)3-8(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUBCEOMKIMCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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